Adrenalone
Overview
Description
Adrenalone, also known as the ketone form of epinephrine, is an adrenergic agonist . It is a type of hormone that is released whenever a person experiences fear, anxiety, or stress . It is the hormone that triggers the fight-or-flight response .
Synthesis Analysis
The first total chemical synthesis of adrenaline, from which adrenalone is derived, was performed in 1904 . Adrenaline synthesis follows a similar synthetic pathway from tyrosine . After the synthesis of noradrenaline, it is converted to adrenaline by the catalytic action of phenylethanolamine-N-methyltransferase .
Molecular Structure Analysis
Adrenalone has a molecular formula of C9H11NO3 . It belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .
Chemical Reactions Analysis
Adrenalone is a derivative of epinephrine, having the alcohol function replaced with a ketone . Like epinephrine, adrenalone is metabolised by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) .
Physical And Chemical Properties Analysis
Adrenalone is typically used in the form of the hydrochloride, a white crystalline powder which tastes bitter and slightly acidic . It is soluble in water (1:8) and 94% ethanol (1:45) . The melting point of the hydrochloride is 243 °C (469 °F) .
Scientific Research Applications
Application as a Vasoconstrictor and Hemostatic
- Summary of the Application : Adrenalone is used as a topical vasoconstrictor and hemostatic . Vasoconstrictors are agents that narrow (constrict) the lumen of blood vessels, thereby reducing blood flow. Hemostatics are agents that promote the cessation of bleeding.
Prolonging the Action of Local Anesthetics
- Summary of the Application : Adrenalone was formerly used to prolong the action of local anesthetics . Local anesthetics are drugs that cause reversible local anesthesia, generally for the aim of having a local analgesic effect, that is, inducing absence of pain sensation, although other local senses may be affected as well.
Regulation of Major Body Functions
- Summary of the Application : Adrenaline and noradrenaline, of which Adrenalone is a ketone form, are important catecholamines of the biological system, responsible for the regulation of major functions of the body via their action on the brain .
- Methods of Application : These catecholamines act in the system through the membrane-bound GPCRs, adrenergic receptors (ARs). Two major classes of ARs, α-ARs and β-ARs, facilitate a number of functions at central and peripheral sites .
- Results or Outcomes : Different AR modulators have been introduced clinically for their therapeutic application. They focus on the pharmacology of the two catecholamines through their action on different ARs within the biosystem and the modulators of ARs towards the treatment of potentially life-threatening conditions .
Adrenal Vein Sampling
- Summary of the Application : Adrenal Vein Sampling (AVS) could be applied not only to primary aldosteronism (PA) but also to other endocrine diseases, such as adrenocorticotropic hormone (ACTH) independent Cushing syndrome (AICS) and hyperandrogenemia (HA) .
- Methods of Application : AVS is a procedure where blood samples are taken from the adrenal veins to measure the levels of certain hormones. This can help to identify the source of excess hormone production .
Role in Cardiopulmonary Resuscitation
- Summary of the Application : Adrenaline, of which Adrenalone is a ketone form, has been used in the treatment of cardiac arrest for many years . It increases the likelihood of return of spontaneous circulation (ROSC), but some studies have shown that it impairs cerebral microcirculatory flow .
- Methods of Application : In the context of cardiopulmonary resuscitation, adrenaline is typically administered intravenously or intraosseously .
- Results or Outcomes : The use of adrenaline can increase the likelihood of ROSC, but it may come at the cost of worse long-term outcomes due to impaired cerebral microcirculatory flow .
Adrenal Regenerative Therapies
- Methods of Application : This is an area of ongoing research, and specific methods of application are still being developed .
- Results or Outcomes : The goal of these therapies is to provide a more physiological replacement for adrenal hormones, potentially reducing the side effects associated with current replacement therapies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMVOUYYNKPMSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62-13-5 (hydrochloride) | |
Record name | Adrenalone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048710 | |
Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adrenalone | |
CAS RN |
99-45-6 | |
Record name | Adrenalone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adrenalone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adrenalone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adrenalone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adrenalone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADRENALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU41QL329 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.